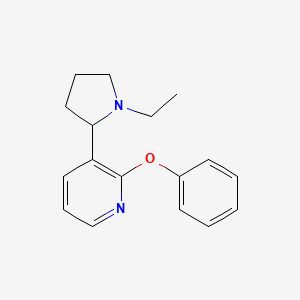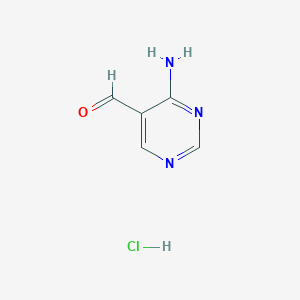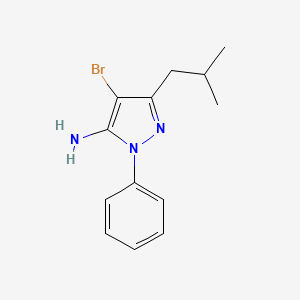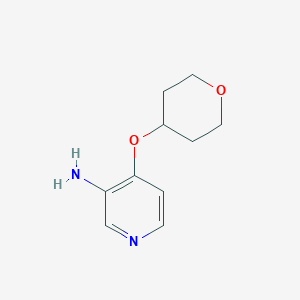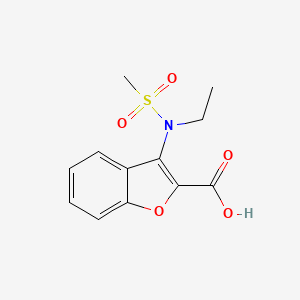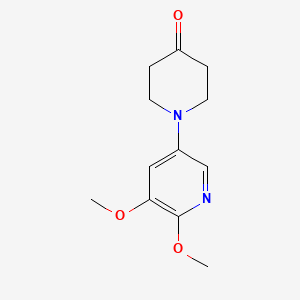
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one is a heterocyclic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is a derivative of piperidine and pyridine, featuring methoxy groups at the 5 and 6 positions of the pyridine ring. This compound is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one typically involves the reaction of 5,6-dimethoxypyridine with piperidin-4-one under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study its effects on various biological systems and its potential as a pharmacological agent
Mécanisme D'action
The mechanism of action of 1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one is not well-documented. as a derivative of piperidine and pyridine, it may interact with various molecular targets, including enzymes and receptors. The exact pathways and molecular targets involved would depend on the specific biological context and the structure-activity relationship of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one: Another piperidine derivative with similar structural features.
6-(piperidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one: A compound with a piperidine ring and similar pharmacological properties.
Uniqueness
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one is unique due to the presence of methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and may contribute to its specific applications in research .
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
1-(5,6-dimethoxypyridin-3-yl)piperidin-4-one |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-7-9(8-13-12(11)17-2)14-5-3-10(15)4-6-14/h7-8H,3-6H2,1-2H3 |
Clé InChI |
GUPVSRNFVFLQBG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)N2CCC(=O)CC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


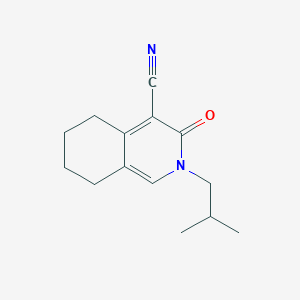
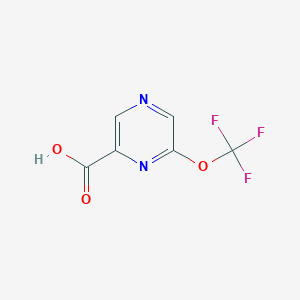

![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
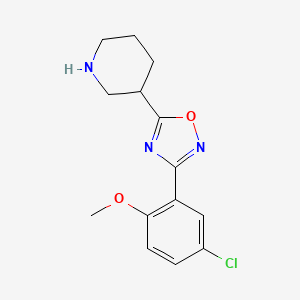
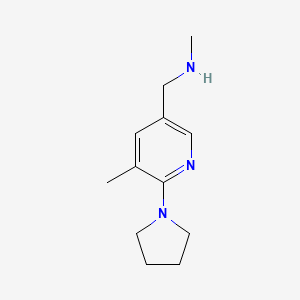

![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
